molecular formula C28H29N3O4 B265944 ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B265944
M. Wt: 471.5 g/mol
InChI Key: FFTDXCUXDSTISM-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phosphorus oxychloride at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate stands out due to its unique combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H29N3O4/c1-6-10-30-23(16-24(32)20-13-17(3)12-18(4)14-20)21(28(34)35-7-2)15-22-26(30)29-25-19(5)9-8-11-31(25)27(22)33/h8-9,11-16H,6-7,10H2,1-5H3/b23-16+

InChI Key

FFTDXCUXDSTISM-XQNSMLJCSA-N

SMILES

CCCN1C(=CC(=O)C2=CC(=CC(=C2)C)C)C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC

Isomeric SMILES

CCCN1/C(=C/C(=O)C2=CC(=CC(=C2)C)C)/C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC

Canonical SMILES

CCCN1C(=CC(=O)C2=CC(=CC(=C2)C)C)C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC

Origin of Product

United States

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